3-Methoxybenzyl chloride
CAS No.: 824-98-6
Cat. No.: VC20875877
Molecular Formula: C8H9ClO
Molecular Weight: 156.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 824-98-6 |
---|---|
Molecular Formula | C8H9ClO |
Molecular Weight | 156.61 g/mol |
IUPAC Name | 1-(chloromethyl)-3-methoxybenzene |
Standard InChI | InChI=1S/C8H9ClO/c1-10-8-4-2-3-7(5-8)6-9/h2-5H,6H2,1H3 |
Standard InChI Key | VGISFWWEOGVMED-UHFFFAOYSA-N |
SMILES | COC1=CC=CC(=C1)CCl |
Canonical SMILES | COC1=CC=CC(=C1)CCl |
Introduction
Chemical Identity and Physical Properties
3-Methoxybenzyl chloride (CAS No. 824-98-6) is an aromatic compound with the molecular formula C8H9ClO and a molecular weight of 156.61 g/mol. The compound features a benzene ring with a methoxy group at the meta position and a chloromethyl group. It is also known by several synonyms including m-(chloromethyl)anisole and α-chloro-m-methoxytoluene .
Physical Characteristics
The physical state of 3-Methoxybenzyl chloride is a clear liquid ranging from colorless to light yellow. It exhibits moisture sensitivity, necessitating specific storage conditions . The compound's key physical properties are summarized in the following table:
Property | Value |
---|---|
Melting point | 101.67°C |
Boiling point | 124°C at 13 mm Hg |
Density | 1.078 g/mL at 25°C |
Specific Gravity | 1.157 (20/4°C) |
Flash point | 215°F |
Appearance | Clear liquid, colorless to light yellow |
Solubility | Soluble in chloroform, slightly soluble in methanol |
Chemical Structure and Identifiers
The compound possesses distinct structural characteristics that contribute to its reactivity and applications. The meta-position of the methoxy group relative to the chloromethyl functionality creates a specific electronic distribution that influences its behavior in chemical reactions . Various identifiers are used to catalog this compound in chemical databases:
Identifier | Value |
---|---|
InChIKey | VGISFWWEOGVMED-UHFFFAOYSA-N |
BRN | 636684 |
MDL Number | MFCD00000907 |
FDA UNII | NAG2TC49EB |
Synthesis Methods
The production of 3-Methoxybenzyl chloride involves several established methods, with the most common pathway starting from 3-hydroxybenzaldehyde. Patents and research literature describe various optimized procedures for its synthesis .
Traditional Synthetic Pathway
A patented method involves a multi-step process starting from 3-hydroxybenzaldehyde:
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Methylation of 3-hydroxybenzaldehyde to obtain 3-methoxybenzaldehyde
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Reduction with potassium borohydride to form 3-anisole methyl alcohol (3-methoxybenzyl alcohol)
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Chlorination using hydrochloric acid to produce 3-methoxybenzyl chloride
This approach offers advantages over traditional methods, including reduced raw material costs, simplified operational procedures, improved yields, and decreased environmental impact .
Optimized Synthesis Parameters
The patented method specifies precise reaction conditions:
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Methylation: The reaction of 3-hydroxybenzaldehyde with methyl sulfate in the presence of sodium hydroxide at controlled temperatures between 10-50°C
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Reduction: Treatment of 3-methoxybenzaldehyde with potassium borohydride at 30-40°C
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Chlorination: Reaction with hydrochloric acid under controlled conditions
Specific examples from patent literature describe the use of various solvents including trichloromethane, dichloromethane, and ethylene dichloride during the extraction and purification steps .
Applications in Research and Industry
3-Methoxybenzyl chloride serves numerous functions across different industries and research domains. Its versatility stems from its reactive chloromethyl group and the electronic properties conferred by the methoxy substituent.
Pharmaceutical Applications
In pharmaceutical research and development, 3-Methoxybenzyl chloride is utilized as:
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An intermediate in the synthesis of compounds targeting neurological disorders
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A reagent for the alkylation of various substrates, such as in the alkylation of 8-benzyloxy-2(1H)-quinolinone in the presence of DMF and NaH
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A building block for complex pharmaceutical compounds due to its functional group arrangement
Organic Synthesis Applications
The compound plays crucial roles in various organic transformations:
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Protection of alcohols, thiols, phenols, amides, amines, and carboxylic acids
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Synthesis of diarylmethanes via in situ organozinc-mediated, palladium-catalyzed cross-coupling between benzyl and aryl halides
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Preparation of complex molecules as an electrophilic alkylating agent
Industrial Applications
Beyond research settings, 3-Methoxybenzyl chloride finds applications in:
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Flavor and fragrance industries for the formulation of sensory-enhancing agents
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Agricultural chemical production, particularly in the development of pesticides and herbicides
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Material science research to explore new functional materials
Market Analysis and Trends
Global Market Size and Growth
The global 3-Methoxybenzyl chloride market showed significant value and growth potential as of 2025:
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Global market size in 2025: $175.3 Million
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Projected growth to $287.949 Million by 2033
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Compound Annual Growth Rate (CAGR) of 6.4% from 2025 to 2033
This growth trajectory indicates sustained demand across various end-use industries and research sectors.
Regional Market Distribution
The market for 3-Methoxybenzyl chloride shows distinct regional patterns:
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North America: 25.60% market share, valued at $44.877 Million in 2025
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Europe: 28.00% market share, valued at $49.084 Million in 2025
The distribution suggests significant concentration in developed pharmaceutical and chemical manufacturing regions, with particular strength in European and North American markets.
Related Compounds and Derivatives
3-Methoxybenzylzinc Chloride
A closely related compound is 3-Methoxybenzylzinc chloride (CAS: 312693-16-6), with molecular formula C8H9ClOZn and molecular weight of 222.0 g/mol. This organozinc compound is derived from 3-Methoxybenzyl chloride and is used in specialized organic transformations .
The compound is characterized by:
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Parent compound: 1-Methoxy-3-methylbenzene (CID 7530)
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Component compounds: 2-Methoxy-6-methylidenecyclohexa-1,3-diene (CID 13116023), Zinc(1+), chloro- (CID 413828), and 1-Methoxy-3-methylbenzene (CID 7530)
Synthetic Intermediates
The synthesis pathway of 3-Methoxybenzyl chloride involves several intermediates that themselves have research applications:
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